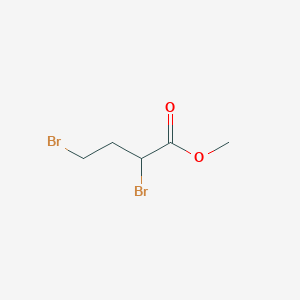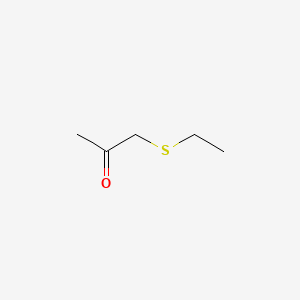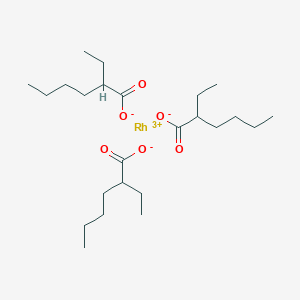
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-
Übersicht
Beschreibung
“Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl-” is a fragrance ingredient with an extremely powerful woody and animal amber note . It is a colorless liquid with a highly diffusive, powdery, woody odor . It is a mixture of the cis- and trans-isomers, with the trans-isomer having a more distinct animal and amber character .
Synthesis Analysis
The compound is prepared by condensation of citral with 2-pentanone in the presence of bases to give 8,12-dimethyltrideca-5,7,11-trien-4-one, which is cyclized and hydrogenated . A high-trans mixture can be prepared starting from cyclocitral, which is hydrogenated to 2,2,6-trimethylcyclohexane carboxaldehyde .Molecular Structure Analysis
The molecular formula of the compound is C15H30O. The molecular weight is 226.4 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound is prepared by condensation of citral with 2-pentanone in the presence of bases to give 8,12-dimethyltrideca-5,7,11-trien-4-one, which is cyclized and hydrogenated . A high-trans mixture can be prepared starting from cyclocitral, which is hydrogenated to 2,2,6-trimethylcyclohexane carboxaldehyde .Physical And Chemical Properties Analysis
The compound has a boiling point of 280°C . The density is 0.850 . The compound has a distinct odor, described as 100.00% dry, woody, powdery, and reminiscent of sandalwood . The LogP value is estimated to be 5.635 .Wissenschaftliche Forschungsanwendungen
-
Perfume Compositions : This compound is used in perfume compositions for soaps, detergents, and household products . The specific scientific field would be Cosmetic Science and Chemistry . The compound is likely used for its unique scent characteristics, but the specific methods of application or experimental procedures are not detailed .
-
Chemical Reactions : The compound can undergo condensation with 2-pentanone in the presence of sodium ethoxide to yield the corresponding 3-hexenone . This reaction is typically carried out in a controlled laboratory setting, following standard organic synthesis procedures . The outcome of this reaction is the formation of 3-hexenone, a compound that may have its own set of applications .
-
Chemical Registration : The compound is registered in the European Chemicals Agency (ECHA) database . This suggests its use in various industrial and scientific applications, although the specific details are not provided .
-
Mass Spectrometry : The compound’s mass spectrum is documented in the NIST Chemistry WebBook , suggesting its use in fields like Analytical Chemistry and Mass Spectrometry . The mass spectrum can help in the identification and analysis of the compound .
Safety And Hazards
The compound may be harmful in contact with skin and may cause an allergic skin reaction . Contaminated work clothing should not be allowed out of the workplace . Protective gloves should be worn when handling the compound . If it comes into contact with skin, it should be washed off with plenty of water .
Eigenschaften
IUPAC Name |
1-(2,2,6-trimethylcyclohexyl)hexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-5-7-13(16)9-10-14-12(2)8-6-11-15(14,3)4/h12-14,16H,5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDMQAQCEBGIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC1C(CCCC1(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041814 | |
| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | |
CAS RN |
70788-30-6 | |
| Record name | Timberol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70788-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-alpha-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanepropanol, 2,2,6-trimethyl-.alpha.-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6-trimethyl-α-propylcyclohexanepropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,2,6-TRIMETHYLCYCLOHEXYL)-3-HEXANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLV4EM4325 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














